N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Introduction of the 4-Fluorophenyl Acetamide Group: The phthalimide is then reacted with 4-fluorophenyl acetic acid or its derivatives under appropriate conditions to form the desired compound.
Common reagents used in these reactions include:
- Phthalic anhydride
- Ammonia or primary amines
- 4-Fluorophenyl acetic acid or its derivatives
- Catalysts such as acids or bases to facilitate the reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
- Use of continuous flow reactors for efficient heat and mass transfer
- Implementation of purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield oxidized derivatives with additional oxygen-containing functional groups.
- Reduction may produce compounds with reduced functional groups.
- Substitution reactions can result in the replacement of specific functional groups with new ones.
Scientific Research Applications
N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
N-(1,3-dioxoisoindolin-4-yl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its chemical properties and biological activities.
N-(1,3-dioxoisoindolin-4-yl)-2-(4-chlorophenyl)acetamide:
The presence of the 4-fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-10-6-4-9(5-7-10)8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNDYMBEORHLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CC3=CC=C(C=C3)F)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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